Cyclazosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclazosin is a synthetic organic compound known for its role as a selective antagonist of the alpha-1B adrenergic receptor. This compound is particularly significant in pharmacology due to its ability to bind selectively to alpha-1B adrenergic receptors, which are involved in various physiological processes such as the regulation of blood pressure and smooth muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclazosin is synthesized through a multi-step process involving the reaction of 4-amino-6,7-dimethoxyquinazoline with decahydroquinoxaline derivatives. The key steps include:
Formation of the quinazoline core: This involves the reaction of appropriate aniline derivatives with formamide or formic acid.
Substitution reactions: The quinazoline core undergoes substitution reactions with decahydroquinoxaline derivatives under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and pH.
Purification: Involves crystallization and recrystallization techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Cyclazosin undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Cyclazosin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of alpha-1B adrenergic receptor antagonists.
Biology: Employed in research to understand the role of alpha-1B adrenergic receptors in physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions like hypertension and benign prostatic hyperplasia.
Industry: Used in the development of new pharmaceuticals targeting alpha-1B adrenergic receptors
Mechanism of Action
Cyclazosin exerts its effects by selectively binding to alpha-1B adrenergic receptors, which are G-protein-coupled receptors involved in the regulation of vascular tone and smooth muscle contraction. By antagonizing these receptors, this compound inhibits the action of endogenous catecholamines like norepinephrine, leading to vasodilation and reduced blood pressure .
Molecular Targets and Pathways:
Alpha-1B adrenergic receptors: Primary target of this compound.
G-protein signaling pathways: Involvement in the inhibition of phospholipase C and reduction of intracellular calcium levels.
Comparison with Similar Compounds
Cyclazosin is unique in its high selectivity for alpha-1B adrenergic receptors compared to other similar compounds. Some similar compounds include:
Prazosin: Another alpha-1 adrenergic receptor antagonist, but with less selectivity for alpha-1B receptors.
Terazosin: Similar to prazosin but with a longer half-life.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with a different pharmacokinetic profile
Uniqueness of this compound:
High selectivity: this compound has a higher selectivity for alpha-1B adrenergic receptors compared to other antagonists.
Functional specificity: It shows significant functional specificity in various physiological assays
Biological Activity
Cyclazosin is a compound primarily recognized as an α1-adrenoceptor antagonist, which has garnered attention for its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, receptor interactions, and potential therapeutic applications based on recent research findings.
This compound functions as a selective antagonist for the α1-adrenoceptor, particularly the α1B subtype. Its mechanism involves blocking the action of norepinephrine at these receptors, which plays a critical role in regulating vascular tone and blood pressure. Research indicates that this compound exhibits partial agonist activity at certain receptors, such as CXCR4 and ACKR3, which are implicated in various pathophysiological processes including cancer metastasis and autoimmune diseases .
Receptor Binding and Signaling
Recent studies have demonstrated that this compound not only antagonizes α1-adrenoceptors but also activates β-arrestin-mediated signaling pathways. This dual action suggests that this compound can modulate cellular responses beyond simple antagonism. In experiments using HEK293 cells overexpressing CXCR4 or ACKR3, this compound induced phosphorylation of extracellular signal-regulated kinases (ERK1/2), indicating active signaling through these pathways .
Table 1: Summary of this compound's Biological Activity
Activity | Description |
---|---|
Receptor Target | α1B-adrenoceptor, CXCR4, ACKR3 |
Primary Action | Antagonism of α1-adrenoceptors |
Secondary Action | Partial agonism at CXCR4 and ACKR3 |
Signaling Pathways Activated | ERK1/2 phosphorylation via β-arrestin recruitment |
Potency | IC50 for inhibiting CXCL12-induced chemotaxis: 11.6 pM |
Pharmacological Studies
In a comparative study involving various α1-adrenoceptor antagonists, this compound was shown to inhibit CXCL12-induced chemotaxis with high potency. Specifically, it had an IC50 value of 11.6 pM, demonstrating its effectiveness in blocking this chemotactic response compared to other antagonists like prazosin . This property highlights this compound's potential utility in therapeutic contexts where modulation of chemokine signaling is beneficial.
Case Study 1: Cancer Metastasis
A study explored the role of this compound in inhibiting cancer cell migration mediated by CXCL12. The findings suggested that this compound could serve as a therapeutic agent in conditions characterized by excessive chemotactic signaling, such as cancer metastasis. The drug's ability to inhibit CXCL12-induced migration indicates a promising avenue for repurposing existing α1-AR antagonists for oncological applications .
Case Study 2: Autoimmune Disorders
Another investigation focused on the effects of this compound on immune cell behavior in autoimmune models. The results indicated that this compound could modulate immune responses by interfering with CXCR4 signaling pathways, potentially offering new strategies for managing autoimmune conditions .
Properties
CAS No. |
210542-51-1 |
---|---|
Molecular Formula |
C23H27N5O4 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1 |
InChI Key |
XBRXTUGRUXGBPX-DLBZAZTESA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.